5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused thiazole-triazole core. Its structure includes a 4-hydroxypiperidinyl group and a 4-methoxyphenyl moiety attached via a methylene bridge. Though direct synthesis data for this compound are absent in the provided evidence, analogs suggest its synthesis likely involves condensation reactions of preformed thiazolo-triazole intermediates with substituted piperidines and aryl aldehydes .
Properties
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-11-19-18-22(20-11)17(24)16(26-18)15(21-9-7-13(23)8-10-21)12-3-5-14(25-2)6-4-12/h3-6,13,15,23-24H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBRHOAYFNZIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound interacts with its target through hydrogen bonds, electrostatic interactions, and π-stacking interactions. These interactions modulate the target’s function, leading to downstream effects.
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability
Biological Activity
5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic areas.
Synthesis and Structural Characteristics
The compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, which is known for its diverse biological activities. The synthesis of this compound typically involves cyclocondensation reactions that yield various derivatives with enhanced pharmacological profiles. The structural formula is represented as follows:
This structure incorporates a thiazole ring fused with a triazole moiety, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 27.3 |
| Colon Cancer | HCT-116 | 6.2 |
| Renal Cancer | 786-O | Not specified |
| Melanoma | A375 | Not specified |
These findings indicate that the compound may possess significant cytotoxicity against multiple cancer types, warranting further investigation into its mechanisms of action and potential clinical applications .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Thiazole and triazole moieties are known to inhibit specific enzymes and receptors involved in cancer progression. For instance, the inhibition of glycine transporters (GlyT1) has been linked to antitumor effects . Additionally, the compound may exhibit effects on dopaminergic and serotonergic receptors, which are crucial in regulating cell proliferation and apoptosis .
Case Studies
In a significant study published in PubMed, researchers evaluated the anticancer activity of several thiazolo[3,2-b][1,2,4]triazole derivatives against a panel of nearly 60 human cancer cell lines. The results indicated that these compounds displayed potent activity against renal cancer and leukemia cell lines .
Another study focused on the pharmacokinetic properties of similar compounds, demonstrating favorable absorption and distribution profiles that enhance their therapeutic potential .
Scientific Research Applications
Anticancer Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives are known for their anticancer properties. Research indicates that compounds containing this scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values comparable to established chemotherapeutics like Doxorubicin and Cisplatin . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound has demonstrated broad-spectrum antimicrobial activity. Studies have reported that thiazolo[3,2-b][1,2,4]triazole derivatives possess significant antibacterial and antifungal properties. For example, compounds derived from this scaffold were effective against both Gram-positive and Gram-negative bacteria as well as various fungal strains . This makes them potential candidates for developing new antimicrobial agents in response to rising antibiotic resistance.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazoles. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, thereby reducing inflammation in models of chronic inflammatory diseases . This suggests their potential use in treating conditions like arthritis and other inflammatory disorders.
Case Study 1: Anticancer Activity Evaluation
A study conducted by Aggarwal et al. synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard treatments. The study utilized techniques such as MTT assays to assess cell viability and flow cytometry for apoptosis detection .
Case Study 2: Antimicrobial Testing
In another investigation into the antimicrobial properties of thiazolo[3,2-b][1,2,4]triazoles, researchers tested several derivatives against common pathogens. The study found that specific compounds showed promising results against both Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The thiazolo[3,2-b][1,2,4]triazole scaffold is a common feature among analogs, but substituents on the methylene bridge and peripheral groups vary significantly:
| Compound Name | Key Substituents | Core Modification | Reference |
|---|---|---|---|
| 5-((4-Hydroxypiperidin-1-yl)(4-Methoxyphenyl)methyl)-2-Methylthiazolo[3,2-b][1,2,4]Triazol-6-Ol | 4-Hydroxypiperidinyl, 4-methoxyphenyl | Thiazolo-triazole | Target |
| 5-[(4-Methoxyphenyl)(4-Methyl-1-Piperazinyl)Methyl]-2-Methylthiazolo[3,2-b][1,2,4]Triazol-6-Ol | 4-Methylpiperazinyl (vs. hydroxypiperidinyl) | Thiazolo-triazole | |
| 5-{4-(3-Chlorophenyl)Piperazin-1-ylMethyl}-2-Methylthiazolo[3,2-b]... | 4-(3-Chlorophenyl)piperazinyl, 4-ethoxy-3-methoxyphenyl | Thiazolo-triazole | |
| 2-(4-Chlorophenyl)-6-(4-Methoxyphenyl)Thiazolo[3,2-b][1,2,4]Triazole | 4-Chlorophenyl, 4-methoxyphenyl (no piperidinyl/piperazinyl) | Thiazolo-triazole | |
| 5-(4-Benzyloxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)Thiazolo[3,2-b][1,2,4]Triazol-6-One | Benzyloxybenzylidene, 3,4,5-trimethoxyphenyl (anticancer focus) | Thiazolo-triazolone |
Key Observations :
- Piperidine/Piperazine Modifications : The hydroxyl group in the target compound may improve aqueous solubility compared to the methylpiperazinyl group in and the 3-chlorophenylpiperazinyl group in .
- Aryl Group Diversity : The 4-methoxyphenyl group is common, but analogs with 4-chlorophenyl () or 3,4,5-trimethoxyphenyl () show altered electronic and steric properties.
Physicochemical Properties
Melting points and synthetic yields vary with substituent bulk and polarity:
Insights :
- Higher melting points (>250°C) in chlorophenyl-substituted compounds (e.g., ) suggest strong intermolecular interactions.
- The target compound’s spectral data would align with analogs, showing signals for the methoxyphenyl (δ ~55 ppm for OCH₃) and hydroxypiperidinyl groups (δ ~3.5 ppm for OH).
Anticancer Activity
Thiazolo-triazolone derivatives in demonstrated selective cytotoxicity against HCT116 and HeLa cells. For example:
- 5-(4-Benzyloxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)Thiazolo[3,2-b][1,2,4]Triazol-6-One: Inhibited HCT116 cells with >60% efficacy at 10 μM, showing minimal toxicity to normal L-02 cells .
- Target Compound: While activity data are unavailable, the 4-hydroxypiperidinyl group may enhance cellular uptake compared to non-piperidinyl analogs.
Antibacterial and Antifungal Potential
Compounds with sulfonamide groups (e.g., ) or triazole-piperazine hybrids (e.g., ) showed activity against bacterial/fungal targets. For example:
- 1-((5-(6-Chloro-8-(((2-Ethylpyridin-4-yl)Methyl)Amino)-2-Methylimidazo[1,2-b]Pyridazin-3-yl)-2-Methoxyphenyl)Sulfonyl)Piperidin-4-Ol (17): Inhibited fungal 14α-demethylase with IC50 < 1 μM .
Q & A
Basic: What are the established synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Initial Condensation: Diethyl oxalate reacts with 1-(4-methoxyphenyl)ethan-1-one using sodium hydride in toluene to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate .
Cyclization: Hydrazine hydrate converts the intermediate into ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate .
Thiol Formation: Reaction with hydrazine and sulfur yields 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol .
Final Cyclization: Phosphorus oxychloride facilitates condensation with aromatic carboxylic acids to form the thiazolo-triazole core .
Key Analytical Validation: HPLC for purity (>95%), ¹H NMR for regiochemistry, and IR for functional group confirmation .
Basic: Which spectroscopic methods are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H NMR Spectroscopy: Assigns proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, piperidinyl protons at δ 3.2–4.1 ppm) .
- IR Spectroscopy: Identifies key functional groups (e.g., hydroxyl at ~3400 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
- Elemental Analysis: Confirms stoichiometry (e.g., C%: 58.2 ± 0.3, H%: 5.1 ± 0.2) .
- Chromatography-Mass Spectrometry (LC-MS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 483.2) .
Advanced: How can reaction conditions be optimized for the cyclization step?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance electrophilicity of intermediates .
- Catalyst Efficiency: Phosphorus oxychloride (2.5 eq.) at 80–90°C accelerates cyclization while minimizing side reactions .
- Reaction Monitoring: TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC tracks progress; incomplete conversion requires extended reflux (8–12 hrs) .
- Yield Improvement: Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Advanced: What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Discrepancies in ¹H NMR (e.g., unexpected splitting) are resolved via 2D NMR (COSY, HSQC) to assign coupling pathways .
- Isotopic Labeling: ¹³C NMR or deuterated analogs clarify ambiguous carbon environments .
- Computational Modeling: DFT-based chemical shift predictions (e.g., using Gaussian) align experimental vs. theoretical data .
- Repetition Under Controlled Conditions: Eliminates artifacts from moisture-sensitive intermediates (e.g., thiol oxidation) .
Advanced: How is molecular docking used to predict biological activity?
Methodological Answer:
- Target Selection: Lanosterol 14α-demethylase (PDB: 3LD6) is modeled due to its role in fungal ergosterol biosynthesis .
- Docking Workflow:
- Protein Preparation: Remove water molecules, add hydrogens, and define active sites (e.g., heme-binding pocket) .
- Ligand Optimization: Minimize compound energy using MMFF94 force fields .
- Scoring Metrics: Glide SP/XP scores or AutoDock Vina binding energies (ΔG < −8 kcal/mol suggests strong inhibition) .
- Validation: Correlate docking scores with in vitro antifungal assays (e.g., MIC values against Candida albicans) .
Advanced: How is regioselectivity controlled during thiazolo-triazole core formation?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., 4-methoxyphenyl) direct cyclization to the less hindered position .
- Thermodynamic Control: Prolonged reflux in polar solvents (e.g., ethanol) favors the more stable regioisomer .
- Protecting Groups: Temporary protection of hydroxyl/amine groups (e.g., TBS or Boc) prevents undesired side reactions .
- In Situ Monitoring: Real-time IR tracks C=N bond formation (1600–1650 cm⁻¹) to confirm regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
